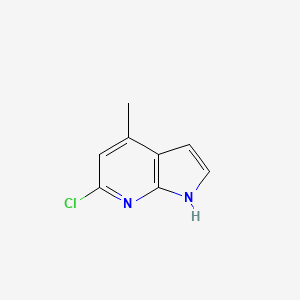

6-chloro-4-methyl-7-azaindole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-5-4-7(9)11-8-6(5)2-3-10-8/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESFXGAXPPSDAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=CN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50505499 | |

| Record name | 6-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4894-29-5 | |

| Record name | 6-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Chloro-4-methyl-7-azaindole: Properties, Reactivity, and Applications in Drug Discovery

Abstract

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, prized for its ability to mimic purine bases and engage in crucial hydrogen bonding interactions with biological targets.[1][2][3] This guide provides a comprehensive technical overview of a key derivative, 6-chloro-4-methyl-7-azaindole (systematic name: 6-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine).[4] We will delve into its core physicochemical properties, explore its synthesis and chemical reactivity, and highlight its critical role as a versatile building block in the development of next-generation therapeutics, most notably in the synthesis of kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful intermediate in their synthetic programs.

Introduction: The Strategic Value of the 7-Azaindole Core

The 7-azaindole framework, a bioisostere of indole, has garnered significant attention in drug discovery. The strategic placement of a nitrogen atom in the six-membered ring modifies the molecule's electronic properties, pKa, and hydrogen bonding capacity, often leading to improved solubility, metabolic stability, and target affinity compared to its indole counterpart.[1] These characteristics have made azaindole derivatives central components in a wide array of therapeutic agents, particularly as inhibitors of protein kinases, which are pivotal targets in oncology and inflammatory diseases.[1][3]

This compound emerges as a particularly valuable intermediate. The chloro-substituent at the C6 position serves as an efficient chemical handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.[5] The methyl group at C4 provides steric and electronic influence that can be exploited for optimizing selectivity and pharmacokinetic properties. Its most prominent application is as a key starting material in the synthesis of Lorlatinib (PF-06463922), a potent, third-generation inhibitor of anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinases.[6][7][8]

Physicochemical Properties

A thorough understanding of a building block's physical and chemical properties is fundamental to its effective use in synthesis. The key properties of this compound are summarized below.

| Property | Value | Source |

| Systematic Name | 6-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine | [4] |

| CAS Number | 4894-29-5 | [4] |

| Molecular Formula | C₈H₇ClN₂ | [4] |

| Molecular Weight | 166.61 g/mol | [4] |

| Appearance | White to Yellow Solid | [4] |

| Density | 1.351 g/cm³ | [4] |

| Polar Surface Area | 28.68 Ų | [4] |

| H-Bond Donors | 1 | [4] |

| H-Bond Acceptors | 2 | [4] |

| LogP | 2.91 | [4] |

Synthesis and Reactivity

While numerous methods exist for the synthesis of the core 7-azaindole ring system, such as the Bartoli and Fischer indole syntheses, specific, scalable routes to substituted derivatives like this compound are often proprietary or detailed within patent literature.[9] Generally, these syntheses involve the construction of the pyrrole ring onto a pre-functionalized pyridine precursor.[10]

The reactivity of this compound is dominated by three key features: the C6-chloro group, the N1-H of the pyrrole ring, and the aromatic core itself.

-

C6-Chloro Group: This is the most versatile functional group for elaboration. It is highly susceptible to palladium-catalyzed cross-coupling reactions. This reactivity is the cornerstone of its utility, allowing for the formation of C-C, C-N, and C-O bonds.

-

Suzuki-Miyaura Coupling: Enables the introduction of aryl or heteroaryl groups by reacting with boronic acids.[11][12][13]

-

Buchwald-Hartwig Amination: Facilitates the formation of C-N bonds by coupling with a wide range of primary and secondary amines.[14][15][16]

-

Sonogashira Coupling: Allows for the introduction of alkyne fragments.[11][17]

-

-

N1-H of Pyrrole: The pyrrole nitrogen is nucleophilic and can be alkylated, acylated, or arylated. It can also act as a directing group in certain metal-catalyzed C-H activation reactions.[18] In many multi-step syntheses, this position is protected (e.g., with a sulfonyl or benzyl group) to prevent unwanted side reactions before being deprotected in a later step.

-

Aromatic Core: The bicyclic system can undergo electrophilic aromatic substitution, though the regioselectivity is influenced by both the existing substituents and the directing effect of the two nitrogen atoms.

Caption: Key reactivity sites on the this compound scaffold.

Application in Medicinal Chemistry: Synthesis of Lorlatinib (PF-06463922)

The paramount importance of this compound is demonstrated by its role as a key intermediate in the synthesis of Lorlatinib (PF-06463922). Lorlatinib is a macrocyclic, ATP-competitive inhibitor of ALK and ROS1 kinases, designed to have broad-spectrum potency against clinically relevant mutations and significant central nervous system (CNS) penetration.[6][7][8]

The synthesis leverages the reactivity of the C6-chloro position. In a critical step, this compound undergoes a Buchwald-Hartwig amination reaction with a complex amine partner, which forms a key part of the macrocyclic ring system. This C-N bond formation is a pivotal transformation that highlights the strategic value of the chloro-azaindole starting material. The specific properties of the azaindole core contribute to the final drug's ability to bind effectively within the ATP pocket of the target kinases.[1]

Key Experimental Protocols

To provide practical, field-proven insights, this section details a representative protocol for a common and critical transformation involving this compound.

Protocol 5.1: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura reaction to form a C-C bond at the C6 position. This is a foundational reaction for introducing aryl diversity.

Objective: To couple an aryl boronic acid with this compound.

Materials:

-

This compound (1.0 equiv)

-

Aryl boronic acid (1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

-

Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)

-

1,4-Dioxane (Anhydrous)

-

Water (Degassed)

Procedure:

-

Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl boronic acid, and potassium phosphate.

-

Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ and SPhos ligand. Add this catalyst/ligand mixture to the Schlenk flask.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane:water).

-

Causality Insight: The use of a phosphine ligand like SPhos is crucial. It forms a bulky, electron-rich complex with palladium, which facilitates the oxidative addition of the aryl chloride (the rate-limiting step for chloro-substrates) and promotes the reductive elimination to form the product.[5] The base (K₃PO₄) is required to activate the boronic acid for transmetalation.[13]

-

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel to yield the desired 6-aryl-4-methyl-7-azaindole product.

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a high-value, versatile building block for drug discovery and development. Its strategic combination of a reactive chloro-handle for cross-coupling and the privileged 7-azaindole core makes it an indispensable tool for medicinal chemists. The successful application of this intermediate in the synthesis of complex and potent kinase inhibitors like Lorlatinib underscores its importance. A thorough understanding of its properties and reactivity, as outlined in this guide, enables researchers to effectively harness its potential in creating novel and impactful therapeutics.

References

- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of Azaindoles [manu56.magtech.com.cn]

- 10. Azaindole synthesis [organic-chemistry.org]

- 11. mdpi.com [mdpi.com]

- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 16. researchgate.net [researchgate.net]

- 17. atlanchimpharma.com [atlanchimpharma.com]

- 18. researchgate.net [researchgate.net]

synthesis of 6-chloro-4-methyl-7-azaindole

An In-depth Technical Guide to the Synthesis of 6-Chloro-4-methyl-7-azaindole

Abstract

This technical guide provides a comprehensive overview of the (also known as 6-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine), a key heterocyclic intermediate in modern medicinal chemistry. The 7-azaindole scaffold is a privileged structure in drug discovery, and this specific derivative serves as a crucial building block for numerous targeted therapeutics, particularly kinase inhibitors. This document offers a detailed examination of a well-established synthetic route, including a retrosynthetic analysis, step-by-step experimental protocols, and characterization data. The content is tailored for researchers, chemists, and professionals in the field of drug development, emphasizing the underlying chemical principles, practical considerations, and safety protocols to ensure a reproducible and efficient synthesis.

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a prominent heterocyclic motif in medicinal chemistry, often serving as a bioisostere for the natural indole nucleus found in tryptophan. The replacement of the C-7 carbon in indole with a nitrogen atom introduces a hydrogen bond acceptor, which can significantly alter the molecule's physicochemical properties, such as solubility and metabolic stability, and create new binding interactions with biological targets. This unique feature has made 7-azaindoles a cornerstone in the design of potent and selective inhibitors for a variety of enzyme classes, most notably protein kinases, which are critical targets in oncology and immunology.

The specific derivative, this compound, has emerged as a particularly valuable intermediate. The chlorine atom at the C-6 position provides a reactive handle for further functionalization, typically through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl or heteroaryl substituents. The methyl group at the C-4 position can provide beneficial steric interactions within a target's binding pocket, potentially enhancing potency and selectivity. This combination of features makes it a highly sought-after building block for the synthesis of complex drug candidates, including inhibitors of kinases like ALK, MET, and JAK.

Retrosynthetic Analysis and Strategic Considerations

A common and effective strategy for constructing the 7-azaindole core is the Sugasawa reaction. This approach involves the reaction of a substituted aminopyridine with an α-chloro- or α-bromoacetonitrile derivative, followed by a cyclization step. Our retrosynthetic analysis of this compound identifies the key starting materials as a substituted 2,5-dichloropyridine and a suitable propionitrile derivative.

The primary challenge in this synthesis is achieving the correct regioselectivity. The initial reaction must be directed to form the desired pyrrole ring fused to the pyridine core at the correct positions. The chosen pathway, adapted from established literature and patents, navigates this by starting with a commercially available and appropriately substituted pyridine precursor, 2,5-dichloro-3-methylpyridine.

An In-depth Technical Guide to 6-chloro-4-methyl-7-azaindole Structural Analogs for Drug Discovery Professionals

This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and structure-activity relationships of 6-chloro-4-methyl-7-azaindole structural analogs. This class of compounds holds significant promise in the field of medicinal chemistry, particularly as kinase inhibitors for various therapeutic applications. This document is intended for researchers, scientists, and drug development professionals seeking to explore and leverage this privileged scaffold in their research endeavors.

Introduction: The 7-Azaindole Scaffold - A Privileged Motif in Kinase Inhibition

The 7-azaindole core, a bioisostere of indole, has emerged as a highly valuable scaffold in modern drug discovery.[1][2] Its unique electronic properties and ability to form key hydrogen bond interactions with the hinge region of protein kinases have cemented its status as a "hinge-binding motif."[2][3] This interaction mimics the binding of the adenine region of ATP, making 7-azaindole derivatives potent and often selective kinase inhibitors.[3] The strategic placement of a nitrogen atom in the six-membered ring enhances solubility and allows for fine-tuning of physicochemical properties, crucial for developing drug candidates with favorable pharmacokinetic profiles.

The focus of this guide, the this compound core, represents a specific and promising subclass. The chloro and methyl substitutions offer distinct advantages: the electron-withdrawing chlorine atom can influence the acidity of the pyrrole N-H and participate in halogen bonding, while the methyl group can provide a handle for probing specific hydrophobic pockets within the kinase active site.

Synthesis of this compound Analogs: A Strategic Approach

A plausible and efficient route commences with a commercially available 7-azaindole and proceeds through a series of regioselective functionalization steps. The following proposed synthesis illustrates a robust pathway to access the desired scaffold and its derivatives.

Proposed Synthetic Pathway

References

- 1. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

The Biological Activity of 6-Chloro-4-Methyl-7-Azaindole and its Analogs: A Technical Guide for Drug Discovery Professionals

Abstract

The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a versatile framework for the development of a wide array of therapeutic agents.[1][2] Its structural similarity to endogenous purines allows it to function as an effective hinge-binding element for various protein kinases, making it a cornerstone in the design of targeted therapies, particularly in oncology.[3] This technical guide provides an in-depth exploration of the biological activities of substituted 7-azaindoles, with a particular focus on the contributions of chloro and methyl substitutions, exemplified by the 6-chloro-4-methyl-7-azaindole scaffold. While specific literature on the singular this compound molecule is nascent, this document synthesizes findings from closely related analogs to provide a comprehensive overview of the structure-activity relationships, mechanisms of action, and therapeutic potential of this important class of compounds. We will delve into their role as kinase inhibitors, their anticancer properties, and the experimental methodologies employed to elucidate their biological functions.

The 7-Azaindole Scaffold: A Foundation for Potent Biological Activity

The 7-azaindole core, a bicyclic heterocycle composed of a pyridine ring fused to a pyrrole ring, is a bioisostere of indole and purine.[1] This structural mimicry is fundamental to its biological activity, enabling it to interact with ATP-binding sites in enzymes, most notably protein kinases.[3] The nitrogen atom in the pyridine ring and the N-H group of the pyrrole ring can act as hydrogen bond acceptors and donors, respectively, forming key interactions with the hinge region of kinases.[3]

The strategic placement of substituents on the 7-azaindole ring system allows for the fine-tuning of a compound's pharmacological properties, including potency, selectivity, and pharmacokinetic profile. Chloro and methyl groups are among the most common substitutions explored in medicinal chemistry to modulate these characteristics.

Anticancer Activity of Chloro- and Methyl-Substituted 7-Azaindoles

The primary therapeutic application of substituted 7-azaindoles lies in oncology. The introduction of chloro and methyl groups can significantly influence the anticancer potency and selectivity of the parent scaffold.

Cytotoxicity in Cancer Cell Lines

While direct data for this compound is limited, studies on analogous compounds highlight the potential of this substitution pattern. For instance, a series of Meldrum's acid-based 7-azaindole hybrids demonstrated that a compound featuring a 4-methyl substituted phenyl group attached to a triazole linked to the 7-azaindole core (compound 6b ) exhibited potent anticancer activity across a panel of human cancer cell lines.[4][5]

| Compound | Cell Line | IC50 (µM) |

| Compound 6b | MCF-7 (Breast) | 6.67 ± 0.39 |

| HeLa (Cervical) | 4.44 ± 0.32 | |

| DU-145 (Prostate) | 12.38 ± 0.51 | |

| HepG2 (Liver) | 9.97 ± 0.25 | |

| K562 (Myelogenous Leukemia) | 6.03 ± 0.28 | |

| Table 1: In vitro anticancer activity of a 7-azaindole derivative bearing a 4-methylphenyl substituent (compound 6b) against various human cancer cell lines.[4][5] |

These findings underscore the importance of the methyl group in conferring cytotoxic properties. The chloro substituent, often introduced to enhance binding affinity and modulate electronic properties, is a common feature in many potent kinase inhibitors.[1]

Mechanism of Action: Induction of Apoptosis

The anticancer effects of these compounds are often mediated through the induction of programmed cell death, or apoptosis. In the case of the aforementioned 4-methylphenyl substituted 7-azaindole hybrid, treatment of HeLa cells led to cell cycle arrest at the G2/M phase and a significant increase in the apoptotic cell population, as confirmed by Hoechst staining and Annexin V-FITC assays.[4]

This suggests that substituted 7-azaindoles can interfere with critical cellular processes, leading to the activation of apoptotic pathways in cancer cells. The precise molecular targets responsible for this effect are often protein kinases involved in cell cycle regulation and survival signaling.

Kinase Inhibition: The Primary Mechanism of Action

The 7-azaindole scaffold is a well-established "hinge-binder" for protein kinases.[3] The strategic placement of chloro and methyl groups can enhance the affinity and selectivity of these compounds for specific kinase targets.

Targeting Key Oncogenic Kinases

Derivatives of 7-azaindole have been developed to target a wide range of kinases implicated in cancer, including:

-

B-RAF: Vemurafenib, an FDA-approved drug for melanoma, features a 7-azaindole core and targets the B-RAF V600E mutation.[3]

-

c-Met: This receptor tyrosine kinase is involved in cell motility and invasion. 7-azaindole derivatives have been designed as potent c-Met inhibitors.[1]

-

Cdc7: As a key regulator of DNA replication, inhibitors of Cdc7 kinase based on the 7-azaindole scaffold have been developed as potential anticancer agents.[1][6]

-

Aurora Kinases: These serine/threonine kinases are crucial for mitotic progression, and 7-azaindoles have shown promise as inhibitors of this kinase family.[1]

The chloro group often contributes to hydrophobic interactions within the ATP-binding pocket, while the methyl group can provide additional van der Waals contacts and improve metabolic stability.

Illustrative Signaling Pathway: Kinase Inhibition Leading to Apoptosis

The inhibition of a key survival kinase by a substituted 7-azaindole can trigger a cascade of events culminating in apoptosis. The diagram below illustrates a generalized pathway.

Figure 1: A diagram illustrating the inhibitory effect of a substituted 7-azaindole on an oncogenic kinase, leading to the downregulation of pro-survival signaling and the induction of apoptosis.

Experimental Methodologies

The biological evaluation of 7-azaindole derivatives involves a suite of in vitro and in vivo assays to determine their potency, selectivity, and mechanism of action.

In Vitro Antiproliferative Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the 7-azaindole compound (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Kinase Inhibition Assays

Biochemical assays are employed to quantify the direct inhibitory activity of the compounds against specific kinases.

Workflow:

Figure 2: A generalized workflow for determining the inhibitory activity of a compound against a target kinase.

Commonly used formats include radiometric assays (measuring the incorporation of ³²P-ATP into a substrate) or fluorescence-based assays (e.g., LanthaScreen™, Z'-LYTE™).

Future Directions and Conclusion

The 7-azaindole scaffold, particularly with chloro and methyl substitutions, remains a highly attractive starting point for the development of novel therapeutic agents. While the specific biological profile of this compound is yet to be fully elucidated in publicly available literature, the extensive research on analogous compounds strongly suggests its potential as a potent anticancer agent, likely acting through the inhibition of key protein kinases.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound to determine its specific kinase inhibitory profile, its efficacy in a broader range of cancer models, and its pharmacokinetic and toxicological properties. Structure-based drug design, leveraging co-crystal structures of lead compounds with their target kinases, will be instrumental in optimizing the potency and selectivity of this promising scaffold. The insights gained from such studies will undoubtedly contribute to the development of next-generation targeted therapies for cancer and other diseases.

References

- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]

- 4. Design and synthesis of Meldrum's acid based 7-azaindole anchored 1,2,3-triazole hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of Meldrum's acid based 7-azaindole anchored 1,2,3-triazole hybrids as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

6-chloro-4-methyl-7-azaindole mechanism of action

An In-Depth Technical Guide on the Probable Mechanism of Action of 6-chloro-4-methyl-7-azaindole

Executive Summary

While specific mechanistic data for this compound is not extensively documented in publicly available literature, its chemical structure, featuring the privileged 7-azaindole scaffold, strongly suggests its primary mechanism of action is likely the inhibition of protein kinases. The 7-azaindole core is a well-established bioisostere of purines and serves as a highly effective "hinge-binding" motif in the ATP-binding pocket of numerous kinases.[1][2] This guide provides a comprehensive analysis of this probable mechanism, drawing on extensive research into structurally related 7-azaindole derivatives. We will explore the molecular interactions, the likely impact of the chloro and methyl substitutions, and provide detailed experimental protocols for researchers to elucidate the precise mechanism of action of this and similar compounds.

Introduction to the 7-Azaindole Scaffold: A Privileged Structure in Medicinal Chemistry

The 7-azaindole ring system, a fusion of a pyridine and a pyrrole ring, is a cornerstone of modern medicinal chemistry. Its structural similarity to the purine core of ATP makes it an ideal scaffold for designing competitive inhibitors of ATP-dependent enzymes, most notably protein kinases.[1][2] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, mimicking the interaction of the adenine ring of ATP with the "hinge" region of the kinase active site. This interaction is a critical anchor for many potent and selective kinase inhibitors.[3] The versatility of the 7-azaindole core allows for substitutions at various positions, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][4]

The Predominant Mechanism of Action: Kinase Inhibition

The most probable mechanism of action for this compound is the inhibition of one or more protein kinases. Protein kinases play a pivotal role in cell signaling by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders, making them a major class of drug targets.

Molecular Mechanism: ATP-Competitive Inhibition

7-Azaindole derivatives typically function as Type I kinase inhibitors, meaning they bind to the active conformation of the kinase in the ATP-binding pocket. The key interaction involves the formation of one or more hydrogen bonds between the 7-azaindole core and the backbone amide and carbonyl groups of the kinase hinge region. The 6-chloro and 4-methyl substituents of the query compound would then project into specific sub-pockets of the active site, where they can form additional interactions that determine the inhibitor's potency and selectivity.

Potential Kinase Targets

Numerous kinases are known to be inhibited by 7-azaindole derivatives. Based on the literature, potential targets for this compound could include:

-

Cell Division Cycle 7 (Cdc7) Kinase: Orally active 7-azaindole inhibitors of Cdc7 have been developed.[1] The 6-chloro substituent, in particular, has been shown to be important for selectivity over other kinases like CDK2.[1]

-

Dual-specificity tyrosine-regulated kinase 1A (DYRK1A): 7-Azaindole derivatives have been specifically designed as inhibitors of DYRK1A.[1]

-

Focal Adhesion Kinase (FAK): Fragment-based discovery programs have identified 7-azaindole derivatives as FAK inhibitors.[1]

-

3-Phosphoinositide-dependent protein kinase 1 (PDK1): Screening efforts have identified 7-azaindoles as potent PDK1 inhibitors.[5]

Structure-Activity Relationship (SAR) Insights: The Role of Substitutions

The specific substitutions on the 7-azaindole core are critical for determining the compound's biological activity.

-

6-Chloro Group: The chlorine atom at the 6-position is a common feature in many kinase inhibitors. It is an electron-withdrawing group that can modulate the electronics of the ring system. More importantly, it can form favorable hydrophobic and van der Waals interactions within the ATP-binding pocket. In some cases, it can also act as a weak hydrogen bond acceptor. Studies on Cdc7 inhibitors have shown that a 6-chloro substituent can enhance selectivity.[1]

-

4-Methyl Group: The methyl group at the 4-position is a small, hydrophobic group. It can occupy a small hydrophobic pocket within the active site, potentially increasing binding affinity and potency. Its position can also influence the overall conformation of the inhibitor, which can affect its selectivity profile.

Beyond Kinase Inhibition: Other Potential Mechanisms of Action

While kinase inhibition is the most probable mechanism, the versatile 7-azaindole scaffold has been associated with other biological activities. It is prudent for researchers to consider these possibilities:

-

Antiviral Activity: Certain 7-azaindole derivatives have shown activity as HIV-1 integrase inhibitors and as inhibitors of SARS-CoV-2 entry by disrupting the spike-hACE2 protein interaction.[6][7]

-

Cytotoxic Activity: Some 7-azaindole derivatives have demonstrated cytotoxic effects on cancer cell lines, although this may often be a downstream consequence of kinase inhibition.[8]

-

Modulation of Other Enzymes: The 7-azaindole nucleus has been explored for its inhibitory effects on enzymes like urease, β-glucuronidase, and phosphodiesterase.[9]

Experimental Workflows for Elucidating the Mechanism of Action

To definitively determine the mechanism of action of this compound, a systematic experimental approach is required. The following protocols provide a robust framework for this investigation.

References

- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of novel 7-azaindoles as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility and Stability of 6-Chloro-4-Methyl-7-Azaindole

Introduction: The Strategic Importance of 6-Chloro-4-Methyl-7-Azaindole in Modern Drug Discovery

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a bioisosteric replacement for indole in numerous pharmacologically active agents, most notably in the realm of kinase inhibitors.[1] The strategic introduction of a nitrogen atom into the indole ring system modifies key physicochemical properties such as pKa, lipophilicity, and hydrogen bonding potential, which can be leveraged to fine-tune a molecule's ADME-Tox profile and target engagement.[1] The specific compound, this compound, represents a valuable building block, combining the electronic influence of a chloro substituent with the steric and electronic effects of a methyl group. These substitutions can profoundly impact molecular interactions, metabolic stability, and, critically, the compound's solubility and stability—two cornerstone parameters that dictate its viability as a drug candidate.

This guide provides a comprehensive technical overview of the core physicochemical properties of this compound, with a focus on its solubility and stability. As direct experimental data for this specific molecule is not extensively published, this document, grounded in established principles and methodologies, will serve as a roadmap for researchers. It outlines the critical experiments, explains the causality behind procedural choices, and provides validated protocols for characterization, enabling drug development professionals to unlock the full potential of this promising scaffold.

Part 1: Physicochemical and Structural Profile

A foundational understanding of a molecule's intrinsic properties is paramount before embarking on extensive experimental studies. The structural attributes of this compound inform its potential behavior in both aqueous and organic environments.

The presence of the pyridine nitrogen introduces a basic center, suggesting that the compound's aqueous solubility will be pH-dependent. The chloro and methyl groups contribute to its lipophilicity, which is a key determinant of its solubility in organic solvents and its potential to cross biological membranes. A summary of its key computed physicochemical properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₇ClN₂ | --INVALID-LINK--[2] |

| Molecular Weight | 166.61 g/mol | --INVALID-LINK--[2] |

| CAS Number | 4894-29-5 | --INVALID-LINK--[2] |

| Calculated LogP | 2.91 | --INVALID-LINK--[3] |

| Hydrogen Bond Donors | 1 | --INVALID-LINK--[3] |

| Hydrogen Bond Acceptors | 2 | --INVALID-LINK--[3] |

| Polar Surface Area | 28.68 Ų | --INVALID-LINK--[3] |

| Appearance | White to Yellow Solid | --INVALID-LINK--[2] |

Part 2: A Method-Centric Approach to Solubility Determination

Solubility is a critical gatekeeper in the drug development pipeline. Poor solubility can lead to erratic absorption, low bioavailability, and challenges in formulation.[4] We must distinguish between two key types of solubility measurements: kinetic and thermodynamic.

-

Kinetic Solubility: This is a high-throughput measurement of how readily a compound dissolves when rapidly introduced into a buffer from a DMSO stock solution. It is invaluable for early-stage discovery to quickly flag potentially problematic compounds.[5][6]

-

Thermodynamic Solubility: This measures the true equilibrium solubility of a compound, where the dissolved solute is in equilibrium with the solid-state material. It is a lower-throughput, more resource-intensive measurement crucial for pre-formulation and lead optimization.[7][8]

Experimental Protocol: Kinetic Solubility Assessment

This protocol is designed for rapid assessment in a 96-well plate format, utilizing UV-Vis spectrophotometry for quantification.

Methodology Rationale: The use of a DMSO stock is standard in high-throughput screening (HTS) environments. The short incubation time is the hallmark of a kinetic measurement, as true equilibrium is not reached.[9] This method provides a rapid, albeit potentially overestimated, measure of solubility that is sufficient for ranking compounds in early discovery.[5]

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Plate Preparation: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well plate.

-

Buffer Addition: Add 98 µL of Phosphate Buffered Saline (PBS, pH 7.4) to each well, resulting in a final DMSO concentration of 2% and a nominal compound concentration of 200 µM.

-

Incubation: Seal the plate and shake at room temperature for 2 hours.

-

Precipitate Removal: Centrifuge the plate to pellet any undissolved precipitate. Alternatively, filter the contents using a solubility filter plate.

-

Quantification: Transfer the clear supernatant to a UV-transparent 96-well plate. Measure the absorbance at a predetermined λmax (e.g., 280 nm).

-

Calculation: Determine the concentration of the dissolved compound by comparing its absorbance to a standard curve prepared by diluting the DMSO stock in a 50:50 acetonitrile:water mixture (where the compound is fully soluble).

Experimental Protocol: Thermodynamic (Shake-Flask) Solubility Assessment

The shake-flask method remains the gold standard for determining equilibrium solubility.[10]

Methodology Rationale: By adding an excess of solid compound and allowing sufficient time for equilibration (typically 24-48 hours), this method ensures that the measured concentration represents the true saturation solubility.[7] This is critical for developing formulations and predicting in vivo performance. Analysis by a separative technique like HPLC is essential for ensuring that the measured concentration corresponds to the parent compound and not a degradant.

Step-by-Step Protocol:

-

Sample Preparation: Add an excess amount (e.g., 1-2 mg) of solid this compound to a glass vial.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., pH 7.4 PBS, Simulated Gastric Fluid, or an organic solvent).

-

Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours. Visually confirm that excess solid remains.

-

Phase Separation: After incubation, allow the vials to stand to let the solid settle. Filter the supernatant through a 0.45 µm syringe filter to remove any undissolved particles. Self-Validation Check: The first few drops of the filtrate should be discarded to prevent errors from potential filter adsorption.

-

Quantification: Dilute the clear filtrate with a suitable solvent (e.g., mobile phase) and analyze by a validated, stability-indicating HPLC-UV method (see Part 4).

-

Calculation: Determine the concentration in the filtrate against a standard curve of the parent compound.

Illustrative Data: The following table presents plausible, hypothetical solubility data for this compound based on its structure. This data is for illustrative purposes to guide researchers on expected outcomes.

Table 2: Illustrative Solubility Profile of this compound

| Solvent System | Expected Solubility (µg/mL) | Rationale / Comments |

| Phosphate Buffer (pH 2.0) | 100 - 200 | Increased solubility expected due to protonation of the pyridine nitrogen. |

| Phosphate Buffer (pH 7.4) | 10 - 50 | Lower aqueous solubility at neutral pH, typical for lipophilic, weakly basic compounds. |

| Phosphate Buffer (pH 9.0) | 5 - 20 | Solubility may decrease further as the compound is fully in its neutral form. |

| Methanol | > 1000 | High solubility expected in polar protic organic solvents. |

| Acetonitrile | > 1000 | High solubility expected in polar aprotic organic solvents. |

| Ethyl Acetate | 200 - 500 | Moderate solubility expected. |

| Hexanes | < 1 | Poor solubility expected in non-polar aliphatic solvents. |

Workflow for Solubility Determination

The following diagram illustrates the decision-making process and workflow for a comprehensive solubility assessment.

Caption: Workflow for solubility assessment.

Part 3: Stability Profiling and Forced Degradation

Understanding a compound's stability is mandated by regulatory bodies like the ICH and is fundamental to ensuring its safety, efficacy, and shelf-life.[1][11] Forced degradation (or stress testing) is a critical exercise to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[12][13]

Rationale for Forced Degradation Studies

The goal of stress testing is not to completely destroy the compound, but to induce a target degradation of 5-20%.[14] This provides a sufficient quantity of degradants for detection and characterization without being overly destructive. The conditions outlined below are based on ICH Q1A(R2) guidelines.[15][16]

-

Hydrolytic Stability: Evaluates susceptibility to degradation in aqueous environments across a pH range, mimicking conditions in the gastrointestinal tract and in aqueous formulations.

-

Oxidative Stability: Assesses vulnerability to oxidative processes, which can occur during synthesis, storage, or in vivo.

-

Photostability: Determines if the compound is degraded by exposure to light, which dictates packaging requirements.

-

Thermal Stability: Examines the impact of temperature on the solid-state and solution stability of the compound.

Experimental Protocol: Forced Degradation Study

Step-by-Step Protocol:

-

Stock Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 acetonitrile:water mixture.

-

Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Incubate at 60°C for 2 hours. Rationale: Base-catalyzed hydrolysis is often faster than acid-catalyzed.

-

Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

-

Thermal Degradation (Solution): Incubate 1 mL of the stock solution at 60°C for 48 hours.

-

Thermal Degradation (Solid): Store ~5 mg of solid compound in an oven at 60°C for 1 week.

-

Photostability: Expose ~5 mg of solid compound and 1 mL of the stock solution to a calibrated light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil.

-

Sample Analysis: After the designated stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with mobile phase and analyze immediately using a stability-indicating HPLC method.

Illustrative Data: The following table presents the expected stability profile for this compound under forced degradation conditions. This is for illustrative purposes only.

Table 3: Illustrative Forced Degradation Profile of this compound

| Condition | Severity | Expected Outcome | Potential Degradation Pathway |

| Acidic | 0.1 N HCl, 60°C, 24h | Stable to Minor Degradation (<5%) | The azaindole core is generally stable to acid, but prolonged heating could lead to minor hydrolysis. |

| Basic | 0.1 N NaOH, 60°C, 2h | Minor Degradation (5-10%) | Potential for nucleophilic substitution of the chloro group, or ring opening under harsh conditions. |

| Oxidative | 3% H₂O₂, RT, 24h | Moderate Degradation (10-20%) | The electron-rich pyrrole ring and the pyridine nitrogen are susceptible to N-oxidation. |

| Thermal (Solid) | 60°C, 1 week | Stable (<2%) | Expected to be stable in the solid state under these conditions. |

| Photolytic | ICH Q1B | Minor Degradation (5-10%) | Aromatic systems can be susceptible to photolytic degradation. Packaging in light-resistant containers is likely required. |

Decision Tree for Stability Testing

The following diagram outlines the logical progression of stability and forced degradation studies.

Caption: Forced degradation & stability study workflow.

Part 4: Stability-Indicating Analytical Methodology

A robust analytical method is the cornerstone of any solubility or stability study. A stability-indicating method (SIM) is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product with time. For this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is appropriate.

Methodology Rationale: RP-HPLC is ideal for separating small molecules of moderate polarity from their potential degradation products.[17][18] A C18 column provides good retention for such aromatic systems. A gradient elution is necessary to ensure that both the parent compound and any more polar or less polar degradants are resolved and eluted within a reasonable timeframe. UV detection is suitable due to the chromophoric nature of the azaindole ring.

Table 4: Recommended Starting HPLC-UV Method Parameters

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 280 nm |

| Injection Volume | 10 µL |

This method must be fully validated according to ICH Q2(R1) guidelines to prove its specificity, linearity, accuracy, precision, and robustness.

Conclusion

This compound is a compound of significant interest for drug discovery programs. A thorough and early characterization of its solubility and stability is not merely a regulatory requirement but a strategic imperative. By employing the systematic, methodology-focused approach detailed in this guide—from rapid kinetic solubility screens to comprehensive forced degradation studies—researchers can build a robust data package. This allows for informed decisions, mitigates late-stage development risks, and ultimately accelerates the journey of promising molecules from the laboratory to the clinic. The protocols and illustrative data provided herein serve as a validated framework for the rigorous scientific investigation required to fully characterize this and other novel azaindole derivatives.

References

- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 2. Ich guideline for stability testing | PPTX [slideshare.net]

- 3. Page loading... [guidechem.com]

- 4. enamine.net [enamine.net]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. charnwooddiscovery.com [charnwooddiscovery.com]

- 7. In-vitro Thermodynamic Solubility [protocols.io]

- 8. evotec.com [evotec.com]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pharmainfo.in [pharmainfo.in]

- 14. ijrpp.com [ijrpp.com]

- 15. snscourseware.org [snscourseware.org]

- 16. database.ich.org [database.ich.org]

- 17. Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 18. Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

The Privileged Scaffold: A Technical Guide to 6-Chloro-4-Methyl-7-Azaindole and Its Application in Drug Discovery

Introduction: The 7-Azaindole Core – A Cornerstone in Medicinal Chemistry

The 7-azaindole scaffold, a bioisostere of indole, has emerged as a "privileged structure" in modern medicinal chemistry. Its unique electronic properties and ability to act as a versatile hydrogen bond donor and acceptor have cemented its role in the design of a multitude of biologically active molecules.[1][2] A significant number of approved drugs and clinical candidates across various therapeutic areas, including oncology, inflammation, and infectious diseases, feature this heterocyclic core.[3] The strategic placement of the nitrogen atom in the six-membered ring modifies the electron distribution of the bicyclic system, influencing its pKa, lipophilicity, and metabolic stability, thereby offering advantages over the parent indole scaffold in drug design.[2]

This guide provides an in-depth exploration of a key derivative, 6-chloro-4-methyl-7-azaindole , a valuable building block for the synthesis of targeted therapeutics. We will delve into a robust synthetic route for this intermediate and showcase its utility through the detailed synthesis of a more complex derivative, t-butyl 3-(6-chloro-4-methyl-7H-pyrrolo[2,3-c]pyridin-7-yl)azetidine-1-carboxylate , a scaffold of interest in the development of kinase inhibitors.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of a building block is paramount for its effective utilization in multi-step syntheses.

| Property | Value |

| Molecular Formula | C₈H₇ClN₂ |

| Molecular Weight | 166.61 g/mol |

| CAS Number | 4894-29-5 |

| Appearance | Off-white to pale yellow solid |

| LogP | ~2.9 |

Synthesis of this compound: A Practical Approach

While several methods exist for the synthesis of the indole and azaindole core, including the Fischer, Batcho-Leimgruber, and Larock syntheses, we will focus on a modified Batcho-Leimgruber approach.[4][5][6][7][8][9] This method is particularly advantageous due to the commercial availability of substituted nitrotoluenes and the generally high yields and mild reaction conditions.[6]

The proposed synthesis starts from the readily available 2-amino-5-chloro-3-methylpyridine.

Diagram of the Synthetic Pathway for this compound

Caption: Synthetic scheme for this compound.

Detailed Experimental Protocol for the Synthesis of this compound

Step 1: Diazotization of 2-Amino-5-chloro-3-methylpyridine

-

Reagents and Conditions:

-

2-Amino-5-chloro-3-methylpyridine (1.0 eq)

-

Tetrafluoroboric acid (HBF₄, 48% in H₂O, 3.0 eq)

-

Sodium nitrite (NaNO₂, 1.1 eq)

-

Water

-

Temperature: 0-5 °C

-

-

Procedure:

-

Suspend 2-amino-5-chloro-3-methylpyridine in aqueous HBF₄ at 0 °C.

-

Add a solution of NaNO₂ in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting slurry for 30 minutes at 0 °C.

-

Collect the precipitated diazonium salt by filtration, wash with cold water and diethyl ether, and dry under vacuum.

-

Step 2: Sandmeyer Reaction to form 5-Chloro-3-methyl-2-nitropyridine

-

Reagents and Conditions:

-

5-Chloro-3-methylpyridine-2-diazonium tetrafluoroborate (1.0 eq)

-

Sodium nitrite (NaNO₂, 2.0 eq)

-

Water

-

Temperature: 50-60 °C

-

-

Procedure:

-

Add the diazonium salt portion-wise to a vigorously stirred aqueous solution of NaNO₂ at 50 °C.

-

After the addition is complete, heat the mixture to 60 °C for 1 hour.

-

Cool the reaction to room temperature and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 3: Batcho-Leimgruber Reaction to form 1-(5-Chloro-3-methylpyridin-2-yl)-2-(dimethylamino)ethene

-

Reagents and Conditions:

-

5-Chloro-3-methyl-2-nitropyridine (1.0 eq)

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA, 2.0 eq)

-

Pyrrolidine (0.2 eq)

-

N,N-Dimethylformamide (DMF)

-

Temperature: 120 °C

-

-

Procedure:

-

Dissolve 5-chloro-3-methyl-2-nitropyridine in DMF.

-

Add pyrrolidine and DMF-DMA to the solution.

-

Heat the reaction mixture at 120 °C for 12-16 hours, monitoring by TLC.

-

After completion, cool the reaction and remove the solvent under reduced pressure to yield the crude enamine, which is often used in the next step without further purification.

-

Step 4: Reductive Cyclization to this compound

-

Reagents and Conditions:

-

Crude 1-(5-Chloro-3-methylpyridin-2-yl)-2-(dimethylamino)ethene (1.0 eq)

-

Iron powder (Fe, 5.0 eq)

-

Acetic acid (AcOH)

-

Ethanol/Water

-

Temperature: Reflux

-

-

Procedure:

-

Suspend the crude enamine in a mixture of ethanol and water.

-

Add iron powder and glacial acetic acid.

-

Heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and filter through a pad of celite.

-

Concentrate the filtrate and partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Application in the Synthesis of a Kinase Inhibitor Scaffold

The true value of a building block is demonstrated by its utility in constructing more complex, biologically relevant molecules. Here, we detail the synthesis of t-butyl 3-(6-chloro-4-methyl-7H-pyrrolo[2,3-c]pyridin-7-yl)azetidine-1-carboxylate , a key intermediate for a class of kinase inhibitors. This synthesis will employ the previously prepared this compound and utilize a Mitsunobu reaction for the crucial N-alkylation step.

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for the target kinase inhibitor intermediate.

Detailed Experimental Protocol for the Synthesis of t-butyl 3-(6-chloro-4-methyl-7H-pyrrolo[2,3-c]pyridin-7-yl)azetidine-1-carboxylate

Part A: Synthesis of tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate

Step A1: Horner-Wadsworth-Emmons Reaction

-

Reagents and Conditions:

-

tert-Butyl 3-oxoazetidine-1-carboxylate (1.0 eq)

-

Diethyl (cyanomethyl)phosphonate (1.2 eq)

-

Potassium tert-butoxide (1.2 eq)

-

Tetrahydrofuran (THF)

-

Temperature: -5 °C to room temperature

-

-

Procedure:

-

To a solution of diethyl (cyanomethyl)phosphonate in THF at -5 °C, add potassium tert-butoxide portion-wise.

-

Stir the mixture for 30 minutes, then add a solution of tert-butyl 3-oxoazetidine-1-carboxylate in THF.

-

Allow the reaction to warm to room temperature and stir for 16 hours.[10]

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography to yield tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.

-

Step A2: Reduction of the Nitrile and Alkene

-

Reagents and Conditions:

-

tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate (1.0 eq)

-

Raney Nickel (catalytic)

-

Hydrogen (H₂) gas (50 psi)

-

Methanol (MeOH)

-

Temperature: Room temperature

-

-

Procedure:

-

In a pressure vessel, dissolve the starting material in methanol.

-

Add Raney Nickel catalyst.

-

Pressurize the vessel with hydrogen gas to 50 psi and stir at room temperature for 24 hours.

-

Carefully filter the catalyst and concentrate the filtrate to obtain crude tert-butyl 3-(aminomethyl)azetidine-1-carboxylate.

-

Step A3: Conversion of the Amine to a Hydroxyl Group

-

Reagents and Conditions:

-

tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate (1.0 eq)

-

Sodium nitrite (NaNO₂, 1.5 eq)

-

Sulfuric acid (H₂SO₄, 1 M aqueous)

-

Temperature: 0 °C to room temperature

-

-

Procedure:

-

Dissolve the crude amine in 1 M H₂SO₄ at 0 °C.

-

Add an aqueous solution of NaNO₂ dropwise.

-

Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 4 hours.

-

Neutralize the reaction with saturated aqueous sodium bicarbonate and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate.

-

Part B: Mitsunobu Reaction for N-Alkylation

-

Reagents and Conditions:

-

This compound (1.0 eq)

-

tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.2 eq)

-

Triphenylphosphine (PPh₃, 1.5 eq)

-

Diisopropyl azodicarboxylate (DIAD, 1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Temperature: 0 °C to room temperature

-

-

Procedure:

-

Dissolve this compound, tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate, and PPh₃ in anhydrous THF at 0 °C under a nitrogen atmosphere.

-

Add DIAD dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the final product, t-butyl 3-(6-chloro-4-methyl-7H-pyrrolo[2,3-c]pyridin-7-yl)azetidine-1-carboxylate.

-

Biological Significance and Applications

The this compound core and its derivatives are of significant interest in the development of kinase inhibitors.[11][12][13][14][15] The chlorine atom at the 6-position can serve as a handle for further functionalization through cross-coupling reactions, allowing for the exploration of the chemical space around the azaindole scaffold. The methyl group at the 4-position can provide beneficial steric interactions within the kinase active site. The N-alkylation with the azetidine moiety introduces a three-dimensional element to the molecule, which can improve solubility and cell permeability, as well as provide additional vectors for interaction with the target protein. This strategic combination of substituents makes this class of compounds promising candidates for targeting a variety of kinases implicated in cancer and other diseases.[16][17][18]

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and application of this compound. By presenting a detailed, step-by-step synthetic protocol for this key intermediate and demonstrating its utility in the construction of a complex kinase inhibitor scaffold, we have highlighted its importance as a valuable tool for researchers in drug discovery. The versatility of the 7-azaindole core, coupled with the strategic functionalization of the 6-chloro-4-methyl derivative, ensures its continued prominence in the development of novel therapeutics.

References

- 1. 7-Azaindole Analogues as Bioactive Agents and Recent Results. | Semantic Scholar [semanticscholar.org]

- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 6. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 10. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery and optimization of indoles and 7-azaindoles as Rho kinase (ROCK) inhibitors (part-I) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]

- 16. Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Starting Materials for the Synthesis of 6-chloro-4-methyl-7-azaindole

Introduction: The Significance of the 7-Azaindole Scaffold in Medicinal Chemistry

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged heterocyclic motif in modern drug discovery, serving as a bioisosteric replacement for indole in numerous pharmacologically active agents. Its unique electronic properties and ability to engage in a variety of intermolecular interactions have rendered it a cornerstone in the design of targeted therapeutics, particularly in the realm of kinase inhibitors. The strategic placement of substituents on the 7-azaindole core allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile. The target molecule of this guide, 6-chloro-4-methyl-7-azaindole, is a key intermediate in the synthesis of a variety of potent and selective kinase inhibitors. This guide provides a detailed exploration of the critical starting materials and synthetic strategies for the preparation of this important building block, intended for researchers and professionals in the field of drug development.

Strategic Approaches to the Synthesis of this compound

The synthesis of substituted 7-azaindoles can be broadly categorized into two strategic approaches:

-

Functionalization of a pre-existing 7-azaindole core: This approach involves the sequential introduction of the desired substituents onto the parent 7-azaindole scaffold. While seemingly straightforward, this strategy can be hampered by challenges in controlling regioselectivity, particularly when multiple positions on the bicyclic ring system are to be functionalized.

-

Construction of the 7-azaindole ring system from a substituted pyridine precursor: This "bottom-up" approach involves the synthesis of a pyridine ring bearing the required substituents, followed by the annulation of the pyrrole ring. This strategy often provides better control over the final substitution pattern and is the focus of this guide due to the availability of established methodologies for the synthesis of key pyridine intermediates.

The selection of the optimal synthetic route is contingent upon factors such as the commercial availability of starting materials, the desired scale of the synthesis, and the tolerance of the synthetic steps to various functional groups.

Route 1: De Novo Synthesis from a Substituted Pyridine Precursor via Bartoli Indole Synthesis

The Bartoli indole synthesis is a powerful and convergent method for the preparation of 7-substituted indoles, and by extension, 7-azaindoles. The reaction proceeds via the addition of a vinyl Grignard reagent to an ortho-substituted nitroarene (or nitropyridine), followed by a[1][1]-sigmatropic rearrangement and subsequent cyclization.[2][3] A key advantage of this method is its ability to tolerate a range of substituents on the aromatic ring.[3]

A plausible and efficient pathway to this compound using the Bartoli synthesis commences with a suitably substituted nitropyridine. The overall strategy is depicted in the workflow below.

Caption: Workflow for the Bartoli Indole Synthesis of this compound.

Key Starting Material: 5-Chloro-4-methyl-2-nitropyridine

The cornerstone of this synthetic approach is the ortho-substituted nitropyridine, 5-chloro-4-methyl-2-nitropyridine. Its synthesis begins with the commercially available 2-amino-5-chloro-4-methylpyridine.

Experimental Protocol: Synthesis of 5-Chloro-4-methyl-2-nitropyridine

-

Oxidation of 2-amino-5-chloro-4-methylpyridine: To a solution of 2-amino-5-chloro-4-methylpyridine in a suitable organic solvent (e.g., dichloromethane), add a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) or trifluoroperacetic acid at a controlled temperature (typically 0 °C to room temperature). The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Isolation: Upon completion, the reaction mixture is carefully quenched, for instance, with an aqueous solution of sodium thiosulfate to decompose any remaining oxidant. The organic layer is then washed with an aqueous base (e.g., sodium bicarbonate solution) to remove acidic byproducts, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure to afford the desired 5-chloro-4-methyl-2-nitropyridine.

Application of the Bartoli Indole Synthesis

With the key nitropyridine precursor in hand, the Bartoli indole synthesis can be executed to construct the 7-azaindole core.

Experimental Protocol: Synthesis of this compound

-

Grignard Reaction: In a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), a solution of 5-chloro-4-methyl-2-nitropyridine in anhydrous tetrahydrofuran (THF) is cooled to a low temperature (typically -78 °C to -40 °C). To this solution, at least three equivalents of a vinyl Grignard reagent (e.g., vinylmagnesium bromide) are added dropwise. The reaction is stirred at low temperature for a specified period. The use of three equivalents of the Grignard reagent is crucial, as one equivalent is consumed in the initial reduction of the nitro group, a second equivalent participates in the key addition reaction, and a third acts as a base in a subsequent deprotonation step.[2]

-

Quenching and Cyclization: The reaction is then carefully quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

Work-up and Purification: The mixture is allowed to warm to room temperature and extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield this compound.

Route 2: Alternative Approach via Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho indole synthesis provides another versatile route to indoles and azaindoles, starting from o-nitrotoluenes or their heterocyclic analogs.[4] This two-step process involves the formation of an enamine from the o-nitrotoluene derivative, followed by a reductive cyclization to form the indole ring.[4]

The application of this methodology to the synthesis of this compound would also rely on a substituted nitropyridine as the key starting material.

Caption: Workflow for the Leimgruber-Batcho Synthesis of this compound.

Key Starting Material: 5-Chloro-4-methyl-2-nitropyridine

This route utilizes the same key starting material as the Bartoli synthesis, 5-chloro-4-methyl-2-nitropyridine, prepared as described previously.

Enamine Formation and Reductive Cyclization

Experimental Protocol: Synthesis of this compound

-

Enamine Synthesis: A mixture of 5-chloro-4-methyl-2-nitropyridine, N,N-dimethylformamide dimethyl acetal (DMFDMA), and a secondary amine such as pyrrolidine is heated. The reaction progress is monitored until the starting nitropyridine is consumed. The resulting enamine intermediate is often a colored compound and can be isolated or used directly in the next step.

-

Reductive Cyclization: The crude enamine is dissolved in a suitable solvent and subjected to reductive conditions. A variety of reducing agents can be employed, including catalytic hydrogenation (e.g., using palladium on carbon or Raney nickel) or chemical reducing agents like stannous chloride or sodium dithionite.[4]

-

Work-up and Purification: After the reduction and cyclization are complete, the reaction mixture is worked up accordingly. For catalytic hydrogenations, the catalyst is removed by filtration. The filtrate is then concentrated, and the residue is purified by column chromatography to afford this compound.

Quantitative Data Summary

The selection of a synthetic route often involves a comparison of yields and reaction conditions. The following table provides a hypothetical comparison based on typical yields for these classes of reactions.

| Parameter | Bartoli Indole Synthesis | Leimgruber-Batcho Indole Synthesis |

| Key Starting Material | 5-Chloro-4-methyl-2-nitropyridine | 5-Chloro-4-methyl-2-nitropyridine |

| Key Reagents | Vinyl Grignard Reagent | DMFDMA, Pyrrolidine, Reducing Agent |

| Typical Overall Yield | 40-60% | 50-70% |

| Key Considerations | Requires cryogenic temperatures and careful handling of Grignard reagents. | Two distinct steps; requires handling of hydrogenation catalysts or other reducing agents. |

Conclusion and Future Perspectives

The synthesis of this compound is a critical step in the development of novel kinase inhibitors and other therapeutic agents. This guide has outlined two robust synthetic strategies, both commencing from a strategically substituted pyridine precursor. The Bartoli and Leimgruber-Batcho indole syntheses offer reliable and adaptable methods for the construction of the 7-azaindole core. The choice between these routes will depend on the specific resources and expertise available in a given research setting. As the demand for highly functionalized heterocyclic building blocks continues to grow, the development of even more efficient and sustainable methods for the synthesis of substituted 7-azaindoles will remain an active area of research in synthetic organic and medicinal chemistry.

References

Methodological & Application

Application Note: High-Purity Isolation of 6-chloro-4-methyl-7-azaindole via Automated Flash Column Chromatography

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 6-chloro-4-methyl-7-azaindole, a heterocyclic scaffold of significant interest in pharmaceutical research and drug development.[1][2] The inherent polarity and unique electronic properties of the azaindole core necessitate a robust and optimized purification strategy to remove synthetic byproducts and achieve the high purity required for downstream applications.[1] This guide details a systematic approach, beginning with method development using Thin-Layer Chromatography (TLC) and culminating in a scalable, efficient purification using normal-phase flash column chromatography. The causality behind each step is explained to empower researchers to adapt this protocol for other azaindole derivatives.

Introduction and Scientific Context

The 7-azaindole moiety is a privileged scaffold in medicinal chemistry, serving as a bioisostere for indole and appearing in numerous biologically active molecules, including kinase inhibitors approved for therapeutic use.[1] The introduction of a nitrogen atom into the indole ring system alters key physicochemical properties such as polarity, solubility, and hydrogen bonding capacity, which can lead to improved pharmacokinetic profiles and target engagement.[1][3] this compound is a valuable building block for synthesizing more complex drug candidates.

Achieving greater than 95% purity is critical for generating reliable biological data and meeting regulatory standards. Column chromatography remains the gold standard for purification in synthetic chemistry, offering a balance of resolution, scalability, and cost-effectiveness.[4][5] This protocol focuses on a normal-phase approach, which is ideally suited for separating compounds of moderate polarity like the target molecule.

Physicochemical Properties & Chromatographic Strategy

Understanding the properties of this compound is fundamental to designing an effective separation strategy. The molecule's structure dictates its interaction with the stationary and mobile phases. The pyrrolic N-H group and the pyridinic nitrogen atom are hydrogen bond acceptors/donors, imparting significant polarity, while the chlorinated aromatic system contributes to its lipophilicity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source | Implication for Chromatography |

|---|---|---|---|

| Molecular Formula | C₈H₇ClN₂ | [6] | - |

| Molecular Weight | 166.61 g/mol | [6] | - |

| Appearance | White to yellow solid | [6][7] | Visual aid during purification. |

| Polar Surface Area | 28.68 Ų | [6] | Indicates moderate polarity, suggesting strong interaction with silica gel. |

| ACD/LogP | 2.91 | [6] | Suggests good solubility in moderately polar organic solvents like DCM and Ethyl Acetate. |

| Hydrogen Bond Donors | 1 | [6] | The N-H group will strongly interact with the silanol groups of the stationary phase. |

| Hydrogen Bond Acceptors | 2 |[6] | The two nitrogen atoms can interact with protic solvents in the mobile phase. |

Based on these properties, a normal-phase chromatography system using silica gel as the polar stationary phase is the logical choice. The mobile phase will be a less polar organic solvent system, the composition of which will be fine-tuned to achieve differential elution of the target compound from impurities.

Experimental Workflow: From Method Development to Isolation

Caption: Workflow for the purification of this compound.

Detailed Protocols

Protocol 1: Method Development with Thin-Layer Chromatography (TLC)

Rationale: TLC is an indispensable microscale technique used to rapidly determine the optimal solvent system for separation.[8] The goal is to find a mobile phase composition that moves the target compound to a Retention Factor (Rƒ) of approximately 0.2-0.4, ensuring good separation from both less polar and more polar impurities during column chromatography.[8]

Materials:

-

TLC plates (Silica gel 60 F254)

-

Developing chambers

-

Capillary spotters

-

Solvents: Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH)

-